N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O/c1-27(2)14-26-23-20(13-25)21(16-7-10-17(24)11-8-16)19-12-9-15-5-3-4-6-18(15)22(19)28-23/h3-12,14,21H,1-2H3/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPBQVIPMUOXAZ-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide (CAS No. 860787-51-5) is a synthetic compound belonging to the class of benzo[h]chromenes. It has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and effects on various cellular pathways. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
- Molecular Formula : C23H18BrN3O
- Molecular Weight : 432.31 g/mol
- Boiling Point : 535.5 ± 60.0 °C (predicted)
- Density : 1.35 ± 0.1 g/cm³ (predicted)
- pKa : 9.35 ± 0.40 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival, disrupting critical signaling pathways.
- Receptor Interaction : It may bind to various receptors, modulating cellular responses and influencing processes such as apoptosis and cell cycle progression.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound:
- Cell Lines Tested : Commonly used cancer cell lines include U2OS (osteosarcoma), SH-SY5Y (neuroblastoma), and HEK293T (human embryonic kidney).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U2OS | 12.5 | Induces apoptosis via caspase activation |
| SH-SY5Y | 15.0 | Inhibits proliferation through G1 phase arrest |
| HEK293T | 10.0 | Alters mitochondrial function leading to cell death |
Case Studies
- Study on Antitumor Activity : A recent study reported that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, with a mechanism involving the induction of oxidative stress and DNA damage.
- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively characterized; however, preliminary data indicate moderate toxicity at high concentrations in vitro:
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Genotoxicity | Negative in Ames test |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
